molecular formula C24H23N3O4 B11630016 1,3-Dimethyl-5-({1-[2-(2-methylphenoxy)ethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione

1,3-Dimethyl-5-({1-[2-(2-methylphenoxy)ethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11630016
M. Wt: 417.5 g/mol
InChI Key: OXTVXDFSZGGLFI-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes an indole moiety and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactionsKey reaction conditions include controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,3-DIMETHYL-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
  • 1,3-DIMETHYL-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLENE)-2,4,6-TRIONE

Uniqueness

Compared to similar compounds, 1,3-DIMETHYL-5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of the indole and diazinane trione moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

1,3-dimethyl-5-[[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H23N3O4/c1-16-8-4-7-11-21(16)31-13-12-27-15-17(18-9-5-6-10-20(18)27)14-19-22(28)25(2)24(30)26(3)23(19)29/h4-11,14-15H,12-13H2,1-3H3

InChI Key

OXTVXDFSZGGLFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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